molecular formula C16H13ClO2 B13893196 5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde

5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B13893196
M. Wt: 272.72 g/mol
InChI Key: ZVVGNAALFBXAST-UHFFFAOYSA-N
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Description

5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 2624416-88-0 and 898775-07-0) is a halogenated biphenyl derivative with a molecular formula of C₁₆H₁₃ClO₂ . The compound features a biphenyl core substituted with an acetyl group (-COCH₃) at the 5' position, a chlorine atom at the 2' position, a methyl group at the 3 position, and a carbaldehyde (-CHO) at the 4 position. These substituents confer distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its purity is commercially available up to 97.0% , and it is often utilized in enantioselective and multicomponent reactions due to its reactive aldehyde moiety .

Properties

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

4-(5-acetyl-2-chlorophenyl)-2-methylbenzaldehyde

InChI

InChI=1S/C16H13ClO2/c1-10-7-13(3-4-14(10)9-18)15-8-12(11(2)19)5-6-16(15)17/h3-9H,1-2H3

InChI Key

ZVVGNAALFBXAST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)C)Cl)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde generally involves:

  • Formation of the biphenyl core via cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Selective introduction of substituents (acetyl, chloro, methyl) on the biphenyl rings.
  • Introduction of the aldehyde group at a specific position via directed formylation or oxidation.

Key Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Core Construction

A widely used method for constructing biphenyl compounds involves palladium-catalyzed Suzuki-Miyaura cross-coupling between aryl boronic acids and aryl halides. This method allows for the selective formation of the biphenyl bond with tolerance for various functional groups.

  • Catalyst System : Palladium complexes such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands.
  • Conditions : Typically conducted in polar solvents like ethanol, toluene, or aqueous mixtures under basic conditions (e.g., K2CO3, NaOH).
  • Relevance : The chloro substituent at the 2' position can be introduced via the aryl halide partner or preserved during coupling.

Acetylation and Methylation

  • Acetylation : The acetyl group at the 5' position can be introduced by Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids such as AlCl3.
  • Methylation : Methyl groups can be introduced via methylation reagents such as methyl iodide in the presence of a base or via use of methyl-substituted starting materials.

Advanced Catalytic Systems for Cross-Coupling

Recent advances include the use of recyclable palladium catalysts supported on magnetic nanoparticles for Suzuki-type decarbonylative cross-coupling, which may offer improved yields and catalyst recovery in biphenyl synthesis.

  • Catalyst Preparation : Fe3O4 magnetic nanoparticles coated with silica and functionalized with palladacycle complexes have been developed.
  • Advantages : Enhanced catalyst stability, ease of separation by magnetic field, and recyclability.
  • Application : Such catalysts can facilitate the coupling of aryl esters with aryl boronic acids, potentially applicable to biphenyl aldehyde synthesis.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Catalysts Conditions Notes
Biphenyl core formation Suzuki-Miyaura cross-coupling Pd catalyst, aryl boronic acid, aryl halide Polar solvent, base, heat Enables selective biphenyl bond formation
Aldehyde introduction Directed ortho-metalation + DMF quench or Vilsmeier-Haack n-BuLi or POCl3 + DMF Low temperature for lithiation; reflux for Vilsmeier Position-selective formylation
Acetylation Friedel-Crafts acylation Acetyl chloride, AlCl3 Anhydrous, inert atmosphere Introduces acetyl group on aromatic ring
Methylation Alkylation or use of methylated precursors Methyl iodide, base Mild conditions Introduces methyl substituent
Catalytic cross-coupling enhancement Pd-palladacycle on Fe3O4@TEOS magnetic nanoparticles Fe3O4@TEOS-Pd catalyst Room temperature to moderate heat Recyclable catalyst system improving efficiency

Chemical Reactions Analysis

Types of Reactions: 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carboxylic acid

    Reduction: 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-methanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: In chemistry, 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis .

Biology and Medicine:

Industry: In the industrial sector, biphenyl compounds are used in the production of polymers, dyes, and other specialty chemicals. The unique functional groups of 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde may make it useful in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific interactions with molecular targets. For example, if used in a biological context, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets would require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde and analogous compounds (Figure 1).

Compound Name Molecular Formula Key Substituents Structural Features Reactivity/Applications
This compound (Target) C₁₆H₁₃ClO₂ 5'-Acetyl, 2'-Cl, 3-CH₃, 4-CHO Biphenyl core with electron-withdrawing (acetyl, Cl) and electron-donating (CH₃) groups High steric hindrance; used in enantioselective synthesis
4′-Chloro-[1,1′-biphenyl]-4-carbaldehyde (Reference) C₁₃H₉ClO 4′-Cl, 4-CHO Simpler biphenyl structure with para-chloro and aldehyde groups Quantitative yield in spirocyclic synthesis (e.g., compound 98b)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS Pyrazole core, 3-CF₃, 3-Cl-C₆H₄-S, 4-CHO Heterocyclic pyrazole with sulfanyl and trifluoromethyl groups Enhanced metabolic stability; potential agrochemical applications
(1''R,2''R,3''S,4''S)-3''-(4-chlorophenyl)-4''-methyl-2-oxo-1''-phenyl-2H-spiro[benzofuran-3,2''-cyclohex[5']ene]-6''-carbaldehyde C₂₈H₂₂ClO₃ Spirocyclic framework, 4-Cl-C₆H₄, 4''-CH₃, 6''-CHO Complex stereochemistry; fused benzofuran and cyclohexene systems High enantioselectivity in catalytic reactions

Figure 1. Structural comparison of biphenyl and heterocyclic carbaldehydes.

Key Analysis:

The 2'-chloro substituent (ortho to the biphenyl bond) increases steric hindrance compared to the para-chloro analog (4′-chloro-[1,1′-biphenyl]-4-carbaldehyde), which may reduce reaction rates in bulky transition states . The pyrazole-based carbaldehyde () exhibits distinct reactivity due to its trifluoromethyl group, which improves lipophilicity and resistance to metabolic degradation .

Synthetic Utility

  • The target compound’s methyl and acetyl groups necessitate advanced purification techniques (e.g., flash chromatography), unlike simpler biphenyl carbaldehydes .
  • The spirocyclic analog () demonstrates the role of stereochemistry in achieving enantioselectivity, though its synthesis requires multistep procedures compared to the biphenyl derivatives .

Physicochemical Properties

  • The target’s molecular weight (268.7 g/mol) is higher than simpler analogs (e.g., 4′-chloro-[1,1′-biphenyl]-4-carbaldehyde at 216.7 g/mol), likely reducing solubility in polar solvents.
  • The pyrazole derivative’s trifluoromethyl group significantly lowers basicity, making it more suited for acidic reaction conditions .

Research Findings and Limitations

  • In contrast, 4′-chloro-[1,1′-biphenyl]-4-carbaldehyde achieves quantitative yields in spirocyclic syntheses .

Biological Activity

5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 2624416-88-0) is a compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, supported by data tables and case studies.

  • Molecular Formula : C₁₆H₁₃ClO₂
  • Molecular Weight : 272.73 g/mol
  • Structure : The compound features a biphenyl structure with acetyl and chloro substituents, which may influence its biological properties.

Table 1: Antimicrobial Activity of Related Biphenyl Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
5-Acetyl-2-chloro-3-methyl-biphenylStaphylococcus aureus4 µg/mL
N-substituted biphenyl derivativesEscherichia coli2–8 µg/mL
Carbazole derivativesCandida albicans2–4 µg/mL

Anticancer Activity

The potential anticancer properties of this compound have been explored through various in vitro studies. Similar compounds have demonstrated cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity of Biphenyl Derivatives

Compound NameCancer Cell LineIC₅₀ Value (µM)
5-Acetyl-2-chloro-3-methyl-biphenylA549 (lung carcinoma)0.07
Carbazole derivativesHT29 (colon carcinoma)0.11
Other biphenyl derivativesDU145 (prostate cancer)8–20

Case Study 1: Antiviral Activity

A study on related compounds showed that certain biphenyl derivatives inhibited viral replication in yellow fever virus assays. Compounds exhibiting over 50% inhibition at concentrations of 50 µM were considered active, suggesting potential for antiviral applications in similar structures .

Case Study 2: Neuroprotective Effects

Some biphenyl compounds demonstrated neuroprotective activity at concentrations as low as 3 µM, attributed to antioxidative mechanisms. The presence of specific substituents was critical for enhancing neuroprotective effects .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of biphenyl derivatives to various biological targets. These studies suggest that structural modifications can significantly enhance biological activity.

Table 3: Docking Scores for Biphenyl Derivatives

Compound NameTarget ProteinBinding Affinity (kcal/mol)
5-Acetyl-2-chloro-3-methyl-biphenylProtein Kinase-9.5
Carbazole derivativeTopoisomerase II-10.0

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